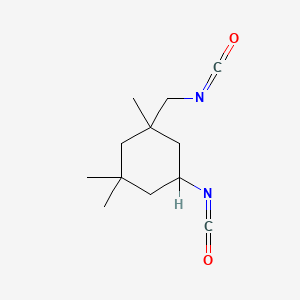
Isophorone diisocyanate
Cat. No. B1198615
Key on ui cas rn:
4098-71-9
M. Wt: 222.28 g/mol
InChI Key: NIMLQBUJDJZYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06303185B1
Procedure details


About 525.0 grams (4.73 equiv.) of isophorone diisocyanate1 and 1.5 grams of dibutyltindilaurate2 catalyst, followed by 986 grams (3.88 equiv.) of octylphenol ethoxylate3, were added to a 3000 ml three-neck resin kettle equipped with a Trubore stirrer, N2 atmosphere inlet, and a thermocouple-temperature controller. The reaction mixture was heated to about 135° C., about 346.1 grams (0.497 equiv.) of a yellow polymeric colorant corresponding to Colorant A from Table I of U.S. Pat. No. 5,231,135 were added and the reaction mixture was heated for approximately 2 hours. An additional about 110.0 grams (0.433 equiv.) of octylphenol ethoxylate3 were added and the reaction mixture was heated at about 150° C. for approximately 2 hours. An FT-IR of the product was obtained to insure all of the isocyanate (NCO) functionality was consumed. The absence (disappearance) of a peak at about 2285 cm−1 (NCO) and the appearance (or increase in magnitude) of peaks at about 1740-1680 cm−1 and about 1540-1530 cm−1 corresponding to urethane frequencies were used to confirm this. The diurethane reaction product was poured into aluminum molds and allowed to cool and harden. This final colored resin product was characterized by the following physical properties: viscosity of about 121 cPs as measured by a Ferranti-Shirley cone-plate viscometer at about 140° C., a melting point of about 38° C. to about 115° C. as measured by electrothermal capillary melting point apparatus, a Tg of about 12.4° C. as measured by differential scanning calorimetry using a DuPont 2100 calorimeter at a scan rate of 20° C./minute, and a spectral strength of about 5634 milliliters Absorbance Units per gram at λmax as measured by dilution in n-butanol using a Perkin Elmer Lambda 2S UV/VIS spectrophotometer.






[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


[Compound]
Name
dibutyltindilaurate2 catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step Nine

Identifiers


|
REACTION_CXSMILES
|
O=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.C(C1C=CC=C[C:20]=1[OH:25])CCCCCCC.[N:26]#N.[N-:28]=[C:29]=O.[Al].[CH2:32]([OH:36])CCC>>[O:36]=[C:32]=[N:26][CH:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])([CH2:29][N:28]=[C:20]=[O:25])[CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
525 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
986 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)C1=C(C=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Four
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)C1=C(C=CC=C1)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=C=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al]
|
Step Seven
[Compound]
|
Name
|
2S
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)O
|
Step Nine
[Compound]
|
Name
|
dibutyltindilaurate2 catalyst
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to a 3000 ml three-neck resin kettle
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
5,231,135 were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated for approximately 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated at about 150° C. for approximately 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An FT-IR of the product was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The absence (disappearance) of a peak at about 2285 cm−1 (NCO) and the appearance (or increase in magnitude) of peaks at about 1740-1680 cm−1 and about 1540-1530 cm−1 corresponding to urethane frequencies
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The diurethane reaction product
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as measured by a Ferranti-Shirley cone-plate viscometer at about 140° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
